molecular formula C8H8NNaO4S B13190670 Sodium 3-carbamoyl-4-methoxybenzene-1-sulfinate

Sodium 3-carbamoyl-4-methoxybenzene-1-sulfinate

Cat. No.: B13190670
M. Wt: 237.21 g/mol
InChI Key: JTOVHMYXQXSBRA-UHFFFAOYSA-M
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Description

Sodium 3-carbamoyl-4-methoxybenzene-1-sulfinate is an organic compound with the molecular formula C8H8NNaO4S. It is a sodium salt derivative of 3-carbamoyl-4-methoxybenzenesulfinic acid. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 3-carbamoyl-4-methoxybenzene-1-sulfinate typically involves the sulfonation of 3-carbamoyl-4-methoxybenzene. This process can be achieved through the reaction of 3-carbamoyl-4-methoxybenzene with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to form the sodium salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the sulfonation process and minimize by-products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form sulfonic acids.

    Reduction: It can be reduced to form sulfides or thiols under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Sulfonic acids.

    Reduction: Sulfides or thiols.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

Sodium 3-carbamoyl-4-methoxybenzene-1-sulfinate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonic acids and sulfides.

    Biology: The compound is used in biochemical assays to study enzyme activities and protein interactions.

    Industry: this compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Sodium 3-carbamoyl-4-methoxybenzene-1-sulfinate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfonate group can participate in nucleophilic substitution reactions, while the carbamoyl and methoxy groups can influence the compound’s reactivity and stability. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

    Potassium 4-hydroxy-3-methoxybenzene-1-sulfonate: This compound is similar in structure but contains a hydroxyl group instead of a carbamoyl group.

    Sodium 4-methoxybenzene-1-sulfinate: Lacks the carbamoyl group, making it less reactive in certain chemical reactions.

Uniqueness: Sodium 3-carbamoyl-4-methoxybenzene-1-sulfinate is unique due to the presence of both carbamoyl and methoxy groups, which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable compound in both research and industrial applications.

Biological Activity

Sodium 3-carbamoyl-4-methoxybenzene-1-sulfinate is a sulfonic acid derivative of a methoxy-substituted aromatic compound. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, antiviral, and anticancer properties. Understanding its biological activity requires a comprehensive review of its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H10N2O4S\text{C}_9\text{H}_{10}\text{N}_2\text{O}_4\text{S}

This compound features a methoxy group, a carbamoyl group, and a sulfonate moiety, which contribute to its solubility and reactivity in biological systems.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that this compound can inhibit the expression of pro-inflammatory cytokines in various cell lines. For instance, it has been demonstrated to reduce the activation of the NF-κB pathway, which is crucial in mediating inflammatory responses.

Table 1: Summary of Anti-inflammatory Effects

Cell LineCytokine InhibitionMechanism of Action
IMR32 (Neuroblastoma)IL-6, TNF-αNF-κB pathway inhibition
RAW 264.7 (Macrophages)IL-1β, COX-2Suppression of MAPK signaling

Antiviral Activity

This compound has also shown promising antiviral activity against various viral strains. Studies have suggested that it may inhibit viral replication by interfering with viral entry into host cells.

Case Study: Antiviral Efficacy Against Enterovirus A71

In a study assessing the antiviral properties of this compound against Enterovirus A71 (EV-A71), it was found to significantly reduce viral titers in infected cell cultures. The effective concentration (EC50) was reported to be in the low micromolar range, indicating potent antiviral effects.

Table 2: Antiviral Activity Against EV-A71

CompoundEC50 (µM)Selectivity Index
This compound1.5>20
Reference Compound (Pirodavir)5.0>10

The mechanisms underlying the biological activities of this compound involve multiple pathways:

  • Inhibition of Inflammatory Mediators : The compound inhibits the production of inflammatory mediators such as cytokines and enzymes involved in inflammation.
  • Antiviral Mechanism : It appears to disrupt the viral life cycle at the entry stage, preventing the virus from effectively entering and replicating within host cells.
  • Antioxidant Properties : Preliminary studies suggest that this compound may exhibit antioxidant activity, which could further contribute to its anti-inflammatory effects.

Properties

Molecular Formula

C8H8NNaO4S

Molecular Weight

237.21 g/mol

IUPAC Name

sodium;3-carbamoyl-4-methoxybenzenesulfinate

InChI

InChI=1S/C8H9NO4S.Na/c1-13-7-3-2-5(14(11)12)4-6(7)8(9)10;/h2-4H,1H3,(H2,9,10)(H,11,12);/q;+1/p-1

InChI Key

JTOVHMYXQXSBRA-UHFFFAOYSA-M

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)[O-])C(=O)N.[Na+]

Origin of Product

United States

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